molecular formula C23H16FN3O4 B11550668 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11550668
M. Wt: 417.4 g/mol
InChI Key: CGBVZIRGQFEFSR-VULFUBBASA-N
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Description

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a complex organic compound characterized by its unique structure, which includes a cyanophenoxy group, a hydrazinylidene moiety, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves multiple steps. One common route includes the reaction of 2-cyanophenol with chloroacetic acid to form 2-(2-cyanophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-[(2-cyanophenoxy)acetyl]hydrazine. The final step involves the condensation of this intermediate with 4-formylphenyl 3-fluorobenzoate under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorobenzoate ester in 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it unique in its class .

Properties

Molecular Formula

C23H16FN3O4

Molecular Weight

417.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H16FN3O4/c24-19-6-3-5-17(12-19)23(29)31-20-10-8-16(9-11-20)14-26-27-22(28)15-30-21-7-2-1-4-18(21)13-25/h1-12,14H,15H2,(H,27,28)/b26-14+

InChI Key

CGBVZIRGQFEFSR-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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